MitoB-d15

説明

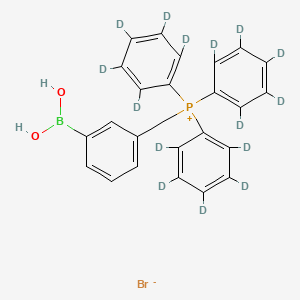

特性

分子式 |

C25H23BBrO2P |

|---|---|

分子量 |

492.2 g/mol |

IUPAC名 |

(3-boronophenyl)methyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium;bromide |

InChI |

InChI=1S/C25H23BO2P.BrH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19,27-28H,20H2;1H/q+1;/p-1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D; |

InChIキー |

VDNRROALFUZCBO-CORGUAOTSA-M |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[P+](CC2=CC=CC(=C2)B(O)O)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-] |

正規SMILES |

B(C1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O.[Br-] |

製品の起源 |

United States |

Foundational & Exploratory

Technical Guide: MitoB-d15 Chemical Structure, Properties, and Application in Mitochondrial ROS Profiling

Executive Summary

MitoB-d15 is the deuterated isotopologue of MitoB, a ratiometric mass spectrometry probe designed for the precise quantification of mitochondrial hydrogen peroxide (

Part 1: Chemical Architecture and Properties

The efficacy of MitoB-d15 relies on its dual-domain structure: a lipophilic cation for targeting and a boronic acid switch for sensing.

Structural Composition

-

Core Scaffold: Triphenylphosphonium (TPP) lipophilic cation.[4]

-

Sensing Moiety: Arylboronic acid linked to the TPP core via a benzyl group.

-

Isotopic Labeling (d15): The "d15" designation refers to the substitution of 15 hydrogen atoms with deuterium (

) on the three phenyl rings of the phosphonium group (5 deuteriums per ring).

Physicochemical Data Table

| Property | MitoB (Analyte) | MitoB-d15 (Internal Standard) |

| IUPAC Name | [3-(dihydroxyboronyl)benzyl]triphenylphosphonium bromide | [3-(dihydroxyboronyl)benzyl]triphenyl-d15-phosphonium bromide |

| Molecular Formula | ||

| Molecular Weight | 477.14 g/mol | 492.23 g/mol |

| Mass Shift | - | +15 Da |

| Solubility | DMSO (10 mg/ml), Ethanol (0.5 mg/ml) | DMSO (10 mg/ml), Ethanol (0.5 mg/ml) |

| Stability | Hygroscopic; store at -20°C | Stable isotope; store at -20°C |

| CAS Number | 1247025-84-8 | 1794760-08-9 (varies by salt) |

The Deuterium Advantage

The chemical properties of MitoB-d15 (pKa, lipophilicity, reaction kinetics) are virtually identical to unlabeled MitoB. However, the +15 Da mass shift allows the mass spectrometer to distinguish the standard from the biological analyte. This is essential for correcting variations in:

-

Extraction Efficiency: Loss of analyte during tissue homogenization.

-

Ionization Suppression: Matrix effects in the MS source that reduce signal intensity.

Part 2: Mechanism of Action

The MitoB method relies on a two-step mechanism: Accumulation and Conversion .[5]

Mitochondrial Accumulation

MitoB is a lipophilic cation. It permeates lipid bilayers and accumulates within the mitochondrial matrix driven by the mitochondrial membrane potential (

-

Cytosol vs. Extracellular: ~5-10 fold accumulation.

-

Matrix vs. Cytosol: ~100-500 fold accumulation.

-

Result: The probe is concentrated almost exclusively in the mitochondria, ensuring the signal reflects mitochondrial ROS, not cytosolic.

The Boronate Switch Reaction

Once inside the matrix, the arylboronic acid moiety of MitoB reacts selectively with Hydrogen Peroxide (

This reaction is irreversible under physiological conditions. The ratio of MitoP / MitoB acts as the readout for

Mechanistic Pathway Diagram

Figure 1: The mechanistic pathway of MitoB uptake and conversion to MitoP within the mitochondrial matrix.

Part 3: Experimental Workflow (The "MitoB Method")

This protocol emphasizes Scientific Integrity . The critical risk in ROS measurement is ex vivo oxidation (artifactual formation of MitoP during extraction). The protocol below mitigates this using flash freezing and the d15 standard.

Phase 1: In Vivo Administration

-

Preparation: Dissolve MitoB in saline/ethanol vehicle.

-

Injection: Administer via tail vein (mice) or dorsal vessel (Drosophila).

-

Dosage: Typically 2-5 nmol/g body weight.

-

-

Incubation: Allow 3–6 hours for circulation. This period allows MitoB to equilibrate and react with endogenous

.[8][10]

Phase 2: Sample Collection (Critical Control Point)

-

Euthanasia: Must be rapid to prevent hypoxia-induced ROS bursts.

-

Flash Freezing: Tissues must be frozen in liquid nitrogen immediately (<30 seconds) after harvest.

-

Why? Stops the chemical reaction. Any delay here invalidates the results.

-

Phase 3: Extraction with MitoB-d15 Spiking

This is where the d15 standard is utilized.

-

Homogenization Buffer: Prepare buffer containing alkylating agents (e.g., NEM) to block thiols, though MitoB is relatively resistant to thiols compared to other probes.

-

Spiking (The Self-Validating Step):

-

Add a known quantity of MitoB-d15 AND MitoP-d15 to the frozen tissue before homogenization.

-

Logic: If you lose 50% of your sample during extraction, you also lose 50% of the d15 standard. The ratio remains constant.

-

-

Extraction: Homogenize tissue; precipitate proteins with acetonitrile/methanol.

-

Supernatant: Collect the organic phase containing the TPP compounds.

Phase 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase.

-

Method: MRM (Multiple Reaction Monitoring).

-

Transitions:

-

MitoB:

477 -

MitoP:

449 -

MitoB-d15:

492 -

MitoP-d15:

464

-

Workflow Diagram

Figure 2: Experimental workflow highlighting the critical addition of d15 standards prior to homogenization.

Part 4: Data Analysis and Quantification

The raw data from the mass spectrometer provides peak areas. The quantification logic follows these steps:

-

Normalize to Internal Standard:

-

Calculate

-

Calculate

-

-

Absolute Quantification (Optional but Recommended): Using a standard curve generated with known molar amounts of unlabeled MitoB and MitoP against a fixed amount of d15 standards, convert

and -

The Final Readout (MitoP/MitoB Ratio):

-

Interpretation: A higher ratio indicates higher mitochondrial

concentration over the incubation period.[10] -

Why a ratio? The ratio corrects for differences in uptake efficiency between animals or tissues. If one mouse takes up less probe, both [MitoP] and [MitoB] decrease, but the ratio reflects the chemical conversion rate driven by ROS.

-

References

-

Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix.[4] Cell Metabolism, 13(3), 340-350.[2][4][14][15][16]

-

Cochemé, H. M., et al. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[15][13] Nature Protocols, 7(5), 946-958.[14][15][13]

-

Logan, A., et al. (2014). In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice.[11] Aging Cell, 13(4), 765-768.

-

Cayman Chemical. MitoB-d15 Product Information & Safety Data Sheet.

Sources

- 1. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Targeting Mitochondria with Small Molecules: The Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]

- 4. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 5. youtube.com [youtube.com]

- 6. MitoP-d15 | Cayman Chemical | Biomol.com [biomol.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

role of MitoB-d15 as an internal standard in mass spectrometry

Technical Whitepaper: MitoB-d15 and the Ratiometric Quantification of Mitochondrial by Mass Spectrometry

Executive Summary

The accurate measurement of reactive oxygen species (ROS) in vivo is one of the most significant challenges in redox biology.[1] Traditional fluorescent probes often suffer from lack of specificity, compartmental leakage, and auto-oxidation. The MitoB probe system represents a paradigm shift, utilizing a ratiometric mass spectrometry approach to obtain a "snapshot" of mitochondrial hydrogen peroxide (

Central to the validity of this method is MitoB-d15 , a deuterated internal standard. This guide details the mechanistic role of MitoB-d15, not merely as a calibrator, but as the linchpin of data integrity that corrects for extraction efficiency, matrix effects, and ionization suppression in LC-MS/MS workflows.

Mechanistic Basis: The MitoB/MitoP System[1][2][5][7][8]

To understand the necessity of the d15 standard, one must first grasp the chemistry of the probe itself.

The Targeting Vector: Triphenylphosphonium (TPP)

MitoB comprises a lipophilic triphenylphosphonium (TPP) cation.[7] Due to the substantial negative membrane potential across the mitochondrial inner membrane (

The Chemoselective Switch

The functional moiety of MitoB is an arylboronic acid.[2][5] In the presence of

-

Reaction: MitoB (Boronic Acid) +

-

Stoichiometry: 1:1

-

Kinetics: Slow, second-order reaction rate constants allow the probe to integrate ROS levels over hours, providing a time-averaged readout rather than a transient spike.

Visualization of the Pathway

The following diagram illustrates the accumulation and conversion logic.

Figure 1: Mechanism of MitoB uptake and conversion to MitoP within the mitochondrial matrix.[7]

The Role of MitoB-d15: Principles of Isotope Dilution

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), signal intensity is not strictly proportional to concentration due to matrix effects —the alteration of ionization efficiency by co-eluting components (lipids, salts, peptides).

Why "d15"? The Mass Shift Advantage

MitoB-d15 is chemically identical to MitoB, except 15 hydrogen atoms on the TPP phenyl rings are replaced with deuterium (

-

MitoB Monoisotopic Mass: ~397 Da

-

MitoB-d15 Monoisotopic Mass: ~412 Da (+15 Da shift)[7]

Scientific Rationale: A +15 Da shift is critical. Small shifts (e.g., +3 Da) often result in "cross-talk" where the natural isotopic envelope (M+1, M+2, M+3 due to

Correction Functions

MitoB-d15 (and its partner MitoP-d15) serves three simultaneous correction functions:

-

Extraction Recovery: Corrects for physical loss of analyte during tissue homogenization and solvent extraction.

-

Chromatographic Drift: Being chemically identical, it co-elutes (or elutes very closely) with the analyte, ensuring it experiences the exact same mobile phase composition.

-

Ionization Suppression: It experiences the same suppression/enhancement in the electrospray source as the analyte.

Comprehensive Experimental Workflow

This protocol synthesizes methods established by the Murphy Lab (Cochemé et al., Nature Protocols 2012).

Phase 1: In Vivo Application

-

Preparation: Dissolve MitoB in saline/ethanol vehicle.

-

Administration: Inject via tail vein (mouse) or intra-thoracic (Drosophila).[7]

-

Incubation: Allow 3–6 hours for mitochondrial uptake and reaction with endogenous

.

Phase 2: Sample Processing (The Critical IS Step)

Step-by-Step Protocol:

-

Harvest: Rapidly dissect tissue (heart, liver, muscle) and snap-freeze in liquid nitrogen.

-

Lysis Buffer Prep: Prepare 60% Acetonitrile / 0.1% Formic Acid.

-

Internal Standard Spike (Crucial):

-

Add a known, fixed amount of MitoB-d15 and MitoP-d15 directly to the lysis buffer before the tissue is added.

-

Target Concentration: Aim for the IS concentration to be within the expected linear range of the endogenous analyte (typically 1–10 pmol per sample).

-

-

Homogenization: Homogenize frozen tissue in the IS-spiked buffer. This ensures that any loss from this point forward is accounted for.

-

Centrifugation: Spin at 16,000 x g for 10 mins at 4°C to pellet proteins/debris.

-

Supernatant Collection: Transfer supernatant to LC vials.

Phase 3: LC-MS/MS Analysis[11]

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).[7]

-

Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.[9]

-

MS Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example):

| Analyte | Precursor Ion (

Note: The product ions correspond to the TPP moiety (262.1) or the deuterated TPP moiety (277.1).[7]

Workflow Visualization

Figure 2: End-to-end workflow emphasizing the critical spiking of d15 standards during homogenization.

Data Analysis & Quantification

The quantification relies on the Isotope Dilution Equation . You must calculate the absolute concentration of both MitoB and MitoP to derive the final ratio.

Calculating Absolute Amounts

For MitoB (using MitoB-d15 as IS):

The Ratiometric Readout

The biological readout for mitochondrial

Why use the ratio? While the IS corrects for extraction, the ratio corrects for variations in mitochondrial uptake. If an animal has higher mitochondrial mass or membrane potential, it will take up more MitoB. However, the proportion converted to MitoP remains dependent on the ROS concentration.

Data Interpretation Table

| Measurement | What it tells you | Role of MitoB-d15 |

| Absolute [MitoB] | Total probe uptake. | Corrects for tissue loss/matrix effects.[10][11] Essential to prove probe was not limiting. |

| Absolute [MitoP] | Amount of oxidized probe. | Corrects for extraction/ionization. |

| MitoP/MitoB Ratio | Mitochondrial | The IS ensures the numerator and denominator are accurate absolute values, making the ratio valid. |

Troubleshooting & Validation (Self-Validating Systems)

To ensure "Trustworthiness" (E-E-A-T), implement these checks:

Stability Check

Boronic acids can be liable to oxidation ex vivo.

-

Validation: Process a "blank" tissue sample spiked with MitoB but no incubation time. If significant MitoP is detected, your extraction buffer is causing artificial oxidation.

-

Solution: Keep samples on ice; use acidified solvents (formic acid) to stabilize the boronate.

Deuterium Exchange

While rare on the phenyl rings of TPP, deuterium exchange can occur in highly acidic/basic conditions over long periods.

-

Validation: Monitor the MitoB-d15 channel in a sample containing only non-deuterated MitoB. There should be zero signal.

Retention Time Shift

Deuterated compounds can sometimes elute slightly earlier than non-deuterated analogs (chromatographic isotope effect).[7]

-

Validation: Ensure the retention time difference is negligible (< 0.1 min) or strictly consistent so that the MS integration window captures the peak correctly.

References

-

Cochemé, H. M., et al. (2012).[2][3][7][12] "Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila." Nature Protocols, 7(5), 946-958.[7][8] Link

-

Cochemé, H. M., et al. (2011).[2][7][8][12] "Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix."[2][12] Cell Metabolism, 13(3), 340-350.[7][8][12] Link

-

Logan, A., et al. (2014).[7] "Assessing mitochondrial oxidative stress in the heart and organism in vivo." Clinical Science, 127, 487-493. Link

-

Murphy, M. P. (2009).[7] "How mitochondria produce reactive oxygen species." Biochemical Journal, 417(1), 1-13. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]

Understanding Mitochondrial Hydrogen Peroxide Measurement In Vivo

A Technical Guide for Researchers and Drug Developers

Executive Summary: The Redox "Goldilocks" Zone

Mitochondrial hydrogen peroxide (

For drug development and mechanistic biology, the challenge lies in distinguishing eustress (physiological signaling, typically 1–10 nM) from distress (oxidative damage, >100 nM). Standard dyes like DCFDA are wholly inadequate for this task due to lack of specificity, irreversible oxidation, and inability to target the mitochondrial matrix.

This guide details the two most rigorous methodologies for measuring mitochondrial

-

Genetically Encoded Sensors (HyPer7): For real-time, spatiotemporal dynamics ("The Video Camera").

-

MitoB Mass Spectrometry: For integrated, cumulative quantification in whole organisms ("The Dosimeter").

Part 1: The Challenge of In Vivo Measurement

Measuring

-

The pH Conundrum: The mitochondrial matrix is alkaline (pH ~8.0). Many older fluorescent probes (e.g., HyPer1-3) are pH-sensitive, meaning a change in pH can mimic an oxidative signal.

-

Concentration Gradients:

gradients are steep. A probe in the cytosol cannot accurately report matrix dynamics due to the scavenging activity of peroxiredoxins (e.g., Prx3) at the inner mitochondrial membrane. -

Kinetics: Signaling events are transient (seconds to minutes). Chemical probes that trap the signal (irreversible) lose kinetic resolution.

Part 2: Real-Time Dynamics with Genetically Encoded Sensors

The Gold Standard: HyPer7

While roGFP2-Orp1 is a robust sensor, HyPer7 (developed by the Belousov lab) is currently the superior choice for the mitochondrial matrix due to its ultra-sensitivity, faster kinetics, and crucial pH stability.

Mechanism of Action

HyPer7 is a chimeric fusion of a circularly permuted Yellow Fluorescent Protein (cpYFP) inserted into the regulatory domain of the bacterial transcription factor OxyR.

-

Resting State: The OxyR domain is reduced; the chromophore environment favors excitation at ~400 nm.

-

Activated State:

oxidizes Cysteine 199, which forms a disulfide bond with Cysteine 208. This conformational change forces the cpYFP chromophore to deprotonate, shifting peak excitation to ~490 nm. -

Result: A ratiometric shift (488/405 nm) that is independent of sensor concentration.

Figure 1: The ratiometric switching mechanism of HyPer7. Specific oxidation by H2O2 triggers a conformational change that alters the excitation spectrum.[1]

Experimental Workflow (In Vivo / Tissue Slice)

Step 1: Transduction Use AAV vectors with a mitochondrial targeting sequence (MTS).

-

Vector: AAV-PHP.eB (for systemic BBB crossing) or AAV9.

-

Promoter: Cell-specific (e.g., hSyn for neurons, cTnT for cardiomyocytes) or ubiquitous (CAG) if general matrix measurement is desired.

-

Construct:MTS-HyPer7-NES (Nuclear Export Signal ensures cytosolic clearance if MTS fails, though MTS usually suffices).

Step 2: Imaging (Ratiometric)

-

Excitation: 488 nm (Oxidized) and 405 nm (Reduced).

-

Emission: 510–540 nm (Green).

-

Acquisition: Sequential frame capture (fast switching <100ms is critical to avoid motion artifacts).

Step 3: The "Terminal" Calibration

Absolute quantification in vivo is notoriously difficult. The most reliable method is the Terminal Calibration performed at the end of the experiment to define the dynamic range (

-

Baseline: Record steady-state ratio (

). -

Maximal Oxidation (

): Perfuse tissue/cells with 100 µM -

Maximal Reduction (

): Washout and add 2–5 mM DTT (Dithiothreitol). -

Calculation:

(Note: This simplified formula assumes equal quantum yields; for precise pH-corrected calculations, see Belousov et al. methods).

Part 3: Cumulative Quantification with MitoB (Mass Spec)

The Dosimeter: MitoB

When genetic manipulation is impossible (e.g., human samples, specific wild-type animal models) or when you need an integrated measure of "total oxidative burden" over hours, the MitoB method developed by the Murphy Lab is the standard.

Mechanism of Action

MitoB is a ratiometric chemical probe consisting of a triphenylphosphonium (

-

Accumulation: Driven by the mitochondrial membrane potential (

), MitoB accumulates ~100-500 fold in the matrix. -

Reaction:

reacts with the boronic acid moiety via oxidative deboronation to form the phenol product, MitoP . -

Readout: The ratio of MitoP / MitoB is measured by LC-MS/MS. This ratio corrects for differences in uptake or excretion, making it strictly dependent on

concentration.

Figure 2: The MitoB ratiometric mass spectrometry workflow. The conversion of MitoB to MitoP serves as an integrated record of H2O2 exposure.

Protocol: In Vivo Assessment (Mouse Model)

-

Injection: Administer MitoB (25 nmol) via tail vein.

-

Incubation: Allow 3–6 hours for circulation. MitoB accumulates in mitochondria and reacts with endogenous

.[3][4] -

Tissue Harvest: Euthanize animal; rapidly dissect target tissue (heart, liver, brain).

-

Freezing: Critical Step. Snap freeze in liquid nitrogen immediately to stop the reaction.

-

Extraction: Homogenize tissue in the presence of deuterated internal standards (

-MitoB and -

Analysis: Quantify via LC-MS/MS.

-

Data Output: Results are expressed as the MitoP/MitoB ratio.

Limitations:

-

Time Resolution: Provides a snapshot of the incubation period, not real-time flux.

-

Peroxynitrite: MitoB can also react with peroxynitrite (

), though

Part 4: Comparative Data & Decision Matrix

When designing your study, choose the method based on your primary question: "When?" vs. "How much?"

| Feature | HyPer7 (Genetic Sensor) | MitoB (Mass Spec Probe) | Chemical Dyes (e.g., MitoPY1) |

| Primary Output | Real-time kinetics (flux) | Integrated accumulation (total dose) | Snapshot imaging |

| Spatial Resolution | Sub-organelle (Matrix vs IMS) | Organ-specific (homogenate) | Cellular/Mitochondrial |

| Quantification | Relative (Oxidation Degree) | Ratiometric (MitoP/MitoB) | Intensiometric (prone to artifacts) |

| Invasiveness | High (requires viral transduction) | Low (IV injection) | Medium (incubation) |

| Artifact Risk | pH (low with HyPer7), motion | Peroxynitrite interference | Dye leakage, loading variability |

Decision Tree for Protocol Selection

Figure 3: Strategic decision matrix for selecting the appropriate mitochondrial H2O2 measurement tool.

References

-

Pak, V. V., et al. (2020).[5] Ultrasensitive Genetically Encoded Indicator for Hydrogen Peroxide Identifies Roles for the Oxidant in Cell Migration and Mitochondrial Function. Cell Metabolism. Link

- Source of HyPer7 mechanism and valid

-

Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix.[2][6] Cell Metabolism. Link

- Found

-

Bilan, D. S., & Belousov, V. V. (2018).[7][8] In Vivo Imaging of Hydrogen Peroxide with HyPer Probes.[7][9] Antioxidants & Redox Signaling.[3][7] Link

- Review of HyPer variants and in vivo imaging challenges.

-

Logan, A., et al. (2014). Assessing mitochondrial H2O2 production in vivo using the mitochondria-targeted probe MitoB.[2][3] Nature Protocols. Link

- Detailed protocol for MitoB synthesis and usage.

-

Dickinson, B. C., et al. (2013). A targetable fluorescent probe for imaging hydrogen peroxide in the mitochondria of living cells.[7][10][11] Journal of the American Chemical Society. Link

- Source for MitoPY1 and chemical probe limit

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. studenttheses.uu.nl [studenttheses.uu.nl]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Kinetic Profiling and Quantification of Mitochondrial Hydrogen Peroxide Using the MitoB Probe

Executive Summary

This technical guide details the application of MitoB (3-hydroxybenzyl triphenylphosphonium bromide), a ratiometric mass spectrometry probe designed for the in vivo quantification of mitochondrial hydrogen peroxide (

This document addresses the kinetic theory, experimental workflow, and critical data interpretation required for pharmaceutical and academic research contexts.

Part 1: Chemical Basis & Kinetic Theory

The MitoB Mechanism

MitoB is a lipophilic cation composed of a triphenylphosphonium (TPP) moiety linked to an arylboronic acid.[1][3][4][6] The TPP cation drives rapid accumulation within the mitochondrial matrix according to the Nernst equation, exploiting the large mitochondrial membrane potential (

Once in the matrix, the arylboronic acid reacts with hydrogen peroxide to form the phenolic product, MitoP .[3][4][5][6][7]

Reaction Stoichiometry:

Reaction Kinetics

The reaction between MitoB and

-

Rate Constant (

): The reaction is deliberately slow ( -

Significance: A fast-reacting probe would deplete the local

pool, disturbing redox signaling and leading to underestimation. The slow kinetics allow MitoB to integrate

Specificity and Interferences

While highly selective for hydroperoxides, researchers must account for Peroxynitrite (

-

Kinetics:

reacts with arylboronates -

Context: Despite the faster rate, the steady-state concentration of

in mitochondria (nM to

Figure 1: Chemical mechanism of MitoB oxidation.[8] The rate-limiting step is the initial nucleophilic attack by the hydroperoxide anion.

Part 2: The Ratiometric Advantage (LC-MS/MS)

Fluorescent quantification of mitochondrial ROS is often confounded by probe uptake differences. If one tissue has a higher membrane potential, it takes up more probe, artificially inflating the signal.

The MitoB solution is ratiometric:

Because both MitoB and MitoP share the identical TPP moiety, they respond to membrane potential (

Internal Standardization: To correct for extraction efficiency and ionization suppression in Mass Spectrometry, deuterated internal standards (MitoB-d15 and MitoP-d15 ) are spiked into the tissue homogenate before extraction. This makes the protocol self-validating.

Part 3: Experimental Workflow (In Vivo)

Pre-Clinical Protocol (Murine Model)

Reagents:

-

MitoB stock (solution in saline).

-

Extraction Buffer: 60% Acetonitrile / 0.1% Formic Acid.

-

Internal Standard Spike: Mixture of MitoB-d15 and MitoP-d15.[7][9]

Step-by-Step Methodology:

-

Administration:

-

Inject MitoB (e.g., tail vein injection, 25 nmol/g body weight) into the animal.

-

Note: Intravenous injection ensures rapid systemic distribution.

-

-

Incubation (The Kinetic Window):

-

Allow circulation for 3 to 6 hours .[5]

-

Causality: This time window is required to accumulate sufficient MitoP above the limit of quantitation (LOQ) given the slow reaction rate.

-

-

Tissue Harvest:

-

Euthanize animal and rapidly dissect target tissue (Heart, Liver, Kidney, etc.).

-

CRITICAL: Snap freeze in liquid nitrogen immediately. Continued metabolism ex vivo will artificially oxidize the probe.

-

-

Extraction:

-

Homogenize tissue in Extraction Buffer spiked with IS (MitoB-d15/MitoP-d15).

-

Centrifuge (16,000 x g, 10 min, 4°C) to pellet proteins.

-

Collect supernatant for LC-MS/MS.

-

Figure 2: Experimental timeline from injection to analytical quantification.

Part 4: LC-MS/MS Quantification

Instrumentation Parameters

-

Mode: Positive Ion Mode (ESI+).

-

Transitions (MRM): Monitor parent

daughter ion transitions. The TPP group typically fragments to yield the triphenylphosphonium cation (

| Analyte | Precursor ( | Product ( | Role |

| MitoB | 397.2 | 262.1 | Target Analyte |

| MitoP | 369.2 | 262.1 | Oxidation Product |

| MitoB-d15 | 412.2 | 277.1 | Internal Standard |

| MitoP-d15 | 384.2 | 277.1 | Internal Standard |

Calculation

Calculate the molar ratio using the peak areas (

Note: A standard curve of known MitoP/MitoB mixtures should be run to determine the Response Factor (RF) of the instrument.

Part 5: Data Interpretation & Troubleshooting

Interpreting the Ratio

The MitoP/MitoB ratio is not a direct concentration of

-

Control vs. Treatment: Compare ratios between groups. A 2-fold increase in ratio implies a significant elevation in mitochondrial oxidative stress.

-

Baseline: Even controls will have a non-zero ratio due to basal respiration.

Common Pitfalls

| Issue | Cause | Solution |

| High Background Oxidation | Sample thawing or slow processing. | Keep samples on dry ice; use pre-chilled solvents. |

| Low Signal Intensity | Ion suppression from lipids. | Improve LC gradient or perform Liquid-Liquid Extraction (LLE) with dichloromethane. |

| Inconsistent Ratios | Inaccurate spiking of IS. | Use a master mix for the IS spike to ensure identical addition to all samples. |

References

-

Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix. Cell Metabolism, 13(3), 340-350.[10]

-

Cochemé, H. M., et al. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[10] Nature Protocols, 7(5), 946-958.[7][10]

-

Logan, A., et al. (2014). In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice.[7][11] Aging Cell, 13(4), 765-768.[7]

-

Murphy, M. P., & Smith, R. A. (2007). Targeting antioxidants to mitochondria by conjugation to lipophilic cations. Annual Review of Pharmacology and Toxicology, 47, 629-656.

Sources

- 1. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila [pubmed.ncbi.nlm.nih.gov]

- 2. Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Understanding and preventing mitochondrial oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. In vivo measurement of mitochondrial ROS production in mouse models of photoreceptor degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights on Targeting Small Molecules to the Mitochondrial Matrix and the Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vivo Quantification of Mitochondrial Hydrogen Peroxide in Drosophila using the Ratiometric Probe MitoB and MitoB-d15

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Mitochondrial Oxidative Stress, Aging Models, and Redox Biology

Introduction & Mechanistic Rationale

Quantifying reactive oxygen species (ROS) within the mitochondrial matrix of living organisms is notoriously difficult due to the transient nature of these molecules and the physical barriers of cellular compartments. Traditional fluorescent probes often lack the stability or penetrance required for whole-organism studies.

To overcome this, the MitoB (MitoBoronic acid) ratiometric mass spectrometry probe was developed. This system provides a highly sensitive, self-validating method for measuring mitochondrial hydrogen peroxide (

The Causality of the Probe Design

The efficacy of this assay relies on a two-part molecular architecture and a rigorous internal standardization strategy:

-

Mitochondrial Targeting (The TPP Cation): MitoB contains a lipophilic triphenylphosphonium (TPP) cation. Driven by the highly negative mitochondrial membrane potential (

), MitoB rapidly crosses biological membranes and accumulates several-hundred-fold within the mitochondrial matrix[2],[3]. -

ROS-Specific Reaction (The Arylboronic Acid): Once inside the matrix, the arylboronic acid moiety of MitoB selectively reacts with

to form a biologically stable phenol product, MitoP [2]. Because the active oxidant is the conjugate base of -

Absolute Quantification (MitoB-d15 & MitoP-d15): To quantify the MitoP/MitoB ratio accurately, MitoB-d15 (a deuterated analog containing 15 deuterium atoms on the TPP group) and MitoP-d15 are utilized as internal standards[4]. Spiking these standards into the tissue homogenate prior to chemical extraction corrects for inevitable variations in extraction efficiency, protein precipitation losses, and ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5].

Experimental Workflow

The following diagram illustrates the logical progression of the in vivo assay, highlighting the critical intervention points where deuterated standards are introduced to ensure a self-validating analytical system.

Workflow for in vivo mitochondrial H2O2 quantification in Drosophila using MitoB and LC-MS/MS.

Standardized Parameters & Data Presentation

To ensure reproducibility across drug development and aging studies, standardized dosing and MS parameters must be established. The tables below summarize the quantitative parameters required for this protocol.

Table 1: Example Experimental Timeline & Dosing[2],[6]

| Parameter | Standardized Condition | Rationale |

| Model Organism | Drosophila melanogaster (Adult) | Robust genetic model for aging and metabolic pathology. |

| MitoB Dose | 75 pmol per fly | Provides sufficient signal without uncoupling mitochondrial respiration. |

| Administration Route | Intra-thoracic microinjection | Ensures rapid systemic distribution compared to dietary feeding. |

| Incubation Time | 3 hours (males), 6 hours (females) | Accounts for sex-specific metabolic rates and body mass differences. |

| Internal Standard Spike | 10 µL of MitoB-d15/MitoP-d15 mix | Normalizes matrix effects and extraction recovery per sample. |

Table 2: LC-MS/MS Analyte Parameters[2],[4],[7]

| Analyte | Function | Precursor Ion ( | Ionization Mode | Detection Method |

| MitoB | Endogenous Probe | 383.2 | Positive ESI | MRM |

| MitoP | ROS Product | 369.1 | Positive ESI | MRM |

| MitoB-d15 | Internal Standard (Probe) | 398.2 | Positive ESI | MRM |

| MitoP-d15 | Internal Standard (Product) | 384.1 | Positive ESI | MRM |

(Note: Exact MRM transitions depend on the specific triple quadrupole instrument used and should be optimized via direct infusion prior to the assay).

Step-by-Step Experimental Protocol

Phase 1: In Vivo Administration & Incubation

-

Preparation: Anesthetize adult Drosophila on a porous

pad[6]. -

Microinjection: Using a glass capillary needle, carefully inject 75 pmol of MitoB (dissolved in a biologically compatible vehicle) into the thorax of each fly[6].

-

In Vivo Reaction: Transfer the injected flies to standard culture vials and maintain them at 25°C. Incubate for 3 hours (males) or 6 hours (females) to allow MitoB to accumulate in the mitochondria and react with baseline

[2].

Phase 2: Tissue Harvesting & Isotope Spiking (Critical Step)

-

Quenching: At the exact end of the incubation period, snap-freeze the cohorts of flies in liquid nitrogen. Expert Insight: This immediately halts the chemical conversion of MitoB to MitoP, locking in the precise in vivo ratio. Store at -80°C if not processing immediately[6].

-

Homogenization & Spiking: Transfer the frozen flies to a homogenization tube. Immediately add 10 µL of the MitoB-d15 / MitoP-d15 internal standard mixture [5].

-

Causality Note: Spiking the deuterated standards before adding extraction solvents ensures that the internal standards undergo the exact same mechanical and chemical degradation as the endogenous analytes, validating the final ratio.

-

Phase 3: Chemical Extraction

-

Protein Precipitation: Add 500 µL of extraction solvent (typically 60:10 acetonitrile:HPLC-grade water containing 0.1% formic acid) to the homogenate[5]. The formic acid aids in the solubilization of the TPP compounds while precipitating cellular proteins.

-

Vortex & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge the homogenate at 16,000 × g for 10 minutes at room temperature[5].

-

Supernatant Collection: Carefully transfer the analyte-rich supernatant to a fresh autosampler vial for LC-MS/MS analysis. (Optional: Re-extract the pellet with an additional 500 µL of solvent to maximize yield)[5].

Phase 4: LC-MS/MS Quantification

-

Analysis: Inject the extracted samples into a liquid chromatography system coupled to a tandem mass spectrometer operating in positive Electrospray Ionization (ESI) mode.

-

Data Processing: Calculate the peak area ratios of MitoB to MitoB-d15, and MitoP to MitoP-d15. The final biological readout is the ratio of MitoP to MitoB, which directly correlates to the weighted average of mitochondrial

concentration during the incubation window[2].

Expert Insights & Troubleshooting

-

Addressing Matrix Effects: Drosophila homogenates are rich in complex lipids that cause significant ion suppression during electrospray ionization. Because MitoB-d15 is chemically identical to MitoB (differing only by the mass of 15 neutrons), it perfectly co-elutes on the LC column. It experiences the exact same ion suppression at the exact same retention time, making the ratio calculation highly robust against matrix interference[4],[7].

-

Specificity Limitations (Peroxynitrite): While highly selective for

over superoxide ( -

Isotopic Purity: Ensure the MitoB-d15 standard is of high isotopic purity (≥99% deuterated forms; ≤1% d0) to prevent the internal standard from artificially inflating the endogenous MitoB signal[4].

References

-

Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila. Nature Protocols (2012). URL:[Link]

-

Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix. Cell Metabolism (2011). URL:[Link]

-

(PDF) Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila. ResearchGate (2012). URL:[Link]

Sources

- 1. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

Application Note: In Vivo Mitochondrial H2O2 Detection in Mouse Models

Executive Summary & Scientific Rationale

Mitochondrial hydrogen peroxide (mtH2O2) is a Janus-faced molecule: a vital redox signaling agent at physiological levels and a driver of oxidative damage in pathology. Detecting mtH2O2 in vivo is notoriously difficult due to its transient nature, rapid degradation by antioxidant systems (peroxiredoxins, glutathione peroxidases), and the challenge of achieving specific mitochondrial localization within a living organism.

This guide rejects the "one-size-fits-all" approach. Instead, we present two distinct, field-validated workflows based on the specific biological question:

-

Absolute Quantification (The "Snapshot"): Using the ratiometric mass spectrometry probe MitoB . Best for comparing basal oxidative stress levels across disease models (e.g., wild-type vs. knockout).

-

Spatiotemporal Dynamics (The "Movie"): Using the genetically encoded sensor Mito-HyPer7 . Best for real-time monitoring of rapid redox fluxes during acute stimuli (e.g., ischemia-reperfusion, drug response).

Method Selection Matrix

Choose the protocol that aligns with your experimental endpoints.

| Feature | Protocol A: MitoB (Mass Spec) | Protocol B: Mito-HyPer7 (Imaging) | Alternative: MitoPY1 (Fluorescence) |

| Primary Output | Absolute Quantification (Ratio) | Real-time Dynamics (Ratio) | Relative Intensity (Turn-on) |

| Invasiveness | Low (IV/IP Injection) | High (Viral Injection + Surgery) | Moderate (IV/IP/Topical) |

| Resolution | Whole Tissue / Organ | Subcellular / Single Cell | Tissue / Cellular |

| Temporal Data | Integrated (Cumulative over 3-6h) | Millisecond / Second | Cumulative (Irreversible) |

| Specificity | High (mt-Matrix targeted) | Very High (Genetically targeted) | Moderate (mt-targeted, but washout issues) |

| Key Limitation | No real-time data; requires tissue destruction | Requires optical window (Brain/Skin); viral latency | Non-ratiometric (prone to artifacts) |

Protocol A: Ratiometric Mass Spectrometry (MitoB)

Objective: Determine the integrated concentration of mtH2O2 in whole tissue.

Mechanistic Principle

MitoB (MitoBoronic acid) contains a triphenylphosphonium (TPP+) cation, driving its accumulation into the mitochondrial matrix by several hundred-fold, governed by the membrane potential (

Because the uptake of both species is driven by

Materials

-

Probe: MitoB (Cayman Chemical or custom synthesis).

-

Standards: Deuterated internal standards (

-MitoB and -

Vehicle: Saline (0.9% NaCl).

-

Instrumentation: LC-MS/MS (Triple Quadrupole recommended).

Step-by-Step Workflow

Step 1: Probe Administration

-

Preparation: Dissolve MitoB in a minimal volume of ethanol, then dilute with sterile saline to a final concentration of ~167 µM.

-

Dosing: Administer 25 nmol per mouse (approx. 150 µL for a 25g mouse) via tail vein injection .

-

Note: IP injection is possible but leads to slower distribution. 25 nmol is a tracer dose; doses >300 nmol may induce mitochondrial toxicity.

-

-

Incubation: Allow the probe to circulate for 3 to 6 hours . This window allows sufficient conversion to MitoP above the limit of detection (LOD).

Step 2: Tissue Harvest

-

Euthanize mice (cervical dislocation preferred to avoid anesthesia-induced redox artifacts).

-

Rapidly dissect tissues (Heart, Liver, Kidney, Brain).

-

Critical: Snap-freeze immediately in liquid nitrogen. Oxidation continues ex vivo if not arrested.

-

Store at -80°C.

Step 3: Extraction & Spiking

-

Weigh frozen tissue (~50 mg).

-

Add homogenization buffer containing internal standards (e.g., 10 pmol

-MitoB and 1 pmol-

Why? Spiking before homogenization corrects for extraction efficiency losses.

-

-

Homogenize (e.g., TissueLyser) in 60% Ethanol / 0.1% HCl.

-

Centrifuge (16,000 x g, 15 min, 4°C) to pellet debris.

-

Collect supernatant. Evaporate ethanol under vacuum (SpeedVac). Reconstitute in LC mobile phase (e.g., 20% Acetonitrile/0.1% Formic Acid).

Step 4: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).

-

Mode: Positive Ion Electrospray (ESI+).

-

MRM Transitions (Example):

-

MitoB: m/z 397

183 (Quantifier) -

MitoP: m/z 369

183 (Quantifier) -

d15-MitoB: m/z 412

198 -

d15-MitoP: m/z 384

198

-

-

Note: The product ion m/z 183 corresponds to the TPP+ moiety.

Data Processing

Calculate the ratio (

Protocol B: Intravital Imaging (Mito-HyPer7)

Objective: Visualize real-time mtH2O2 fluctuations in the brain or accessible tissues.

Mechanistic Principle

HyPer7 is a genetically encoded fluorescent sensor consisting of a circularly permuted Yellow Fluorescent Protein (cpYFP) inserted into the regulatory domain of the bacterial H2O2-sensing protein OxyR. It is ratiometric (Excitation ~400/500 nm), pH-stable, and highly sensitive.

Materials

-

Construct: AAV-PhP.eB-CMV-Mito-HyPer7 (or cell-specific promoter like Synapsin).

-

Animal: C57BL/6J mice.[1]

-

Optical Access: Cranial Window kit (cover glass, dental cement).

-

Imaging: Multiphoton Microscope (2P) with dual excitation lasers or OPO.

Step-by-Step Workflow

Step 1: Viral Transduction [2]

-

Anesthesia: Isoflurane (1.5-2%).

-

Stereotaxic Injection: Target the region of interest (e.g., Somatosensory Cortex).

-

Titer: Inject ~500 nL of AAV (

GC/mL).-

Warning: Avoid titers

GC/mL as they can disrupt the Blood-Brain Barrier (BBB) and induce inflammation, altering redox baselines.

-

-

Recovery: Allow 2-3 weeks for expression.

Step 2: Cranial Window Surgery

-

Perform craniotomy (3-4 mm diameter) over the injection site.

-

Remove dura mater carefully (if required for depth) or leave intact to minimize trauma.

-

Seal with a glass coverslip and dental cement.

-

Allow 2 weeks for inflammation to subside before imaging.

Step 3: Ratiometric Imaging

-

Excitation: Sequentially excite at 900 nm (approximates the ~500nm 1P peak) and 760 nm (approximates the ~400nm 1P peak) using a tunable Ti:Sapphire laser.

-

Note: Exact 2P cross-sections differ from 1P; empirical optimization is required.

-

-

Emission: Collect at 525 ± 25 nm .

-

Stimulation (Optional): Administer stimuli (e.g., hypoxia, drug) and record time-lapse.

Data Analysis

-

Background subtract both channels.

-

Pixel-by-pixel calculation of Ratio (

). -

Pseudocolor using a "Fire" or "Jet" lookup table to visualize oxidation state (Red = High H2O2, Blue = Low).

Visualizing the Workflows

Caption: Decision tree and workflow for selecting between MitoB (Quantification) and Mito-HyPer7 (Dynamics) protocols.

Troubleshooting & Validation

| Problem | Possible Cause | Solution |

| MitoB: High Background Oxidation | Sample oxidation during extraction. | Ensure rapid snap-freezing.[3] Add metal chelators (DTPA) to homogenization buffer. |

| MitoB: Low Signal | Poor injection or insufficient incubation. | Verify tail vein success (no resistance). Extend incubation to 6h. |

| HyPer7: No Fluorescence | Viral titer too low or silencing. | Check AAV serotype compatibility (e.g., AAV9 or PhP.eB for brain). |

| HyPer7: pH Artifacts | Intracellular pH changes affecting cpYFP. | Use "SypHer" (pH control sensor) to verify signal is H2O2-specific. |

References

-

Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix. Cell Metabolism, 13(3), 340-350. Link

-

Logan, A., et al. (2014). In vivo levels of mitochondrial hydrogen peroxide increase with age in mtDNA mutator mice. Aging Cell, 13(4), 765-768. Link

-

Pak, V. V., et al. (2020). Ultrasensitive Genetically Encoded Indicator for Hydrogen Peroxide Identifies Roles for the Oxidant in Cell Migration and Mitochondrial Function. Cell Metabolism, 31(3), 642-653. Link

-

Lippert, A. R., et al. (2011). A targetable fluorescent probe for imaging hydrogen peroxide in the mitochondria of living cells. Journal of the American Chemical Society, 133(11), 3776-3779. Link

-

Murphy, M. P., & Hartley, R. C. (2018). Mitochondria as a therapeutic target for common pathologies. Nature Reviews Drug Discovery, 17(12), 865-886. Link

Sources

calculating MitoP/MitoB ratio using deuterated standards

Application Note: Targeted Quantitation of Mitochondrial

Introduction & Principle

Measurement of mitochondrial hydrogen peroxide (

The Mechanism:

-

MitoB (Probe): A TPP-conjugated arylboronic acid accumulates in the mitochondrial matrix.[1][2][3][4][5][6][7]

-

Reaction: MitoB reacts selectively with

(oxidative deboronation) to form MitoP (a phenol).[5][6][7] -

Readout: The ratio of MitoP to remaining MitoB reflects the integrated

concentration over the incubation period. -

Quantification: Precise measurement requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using deuterated internal standards (

-MitoB and

Why Deuterated Standards? Unlike external calibration, deuterated internal standards (IS) are spiked into the tissue homogenate before extraction. This ensures that any loss of analyte during protein precipitation or phase separation is mirrored by the IS, providing a self-validating quantification system.

Visualizing the Mechanism

The following diagram illustrates the accumulation of MitoB, its conversion to MitoP, and the analytical workflow.

Caption: Schematic of MitoB accumulation, H2O2-mediated conversion to MitoP, and subsequent extraction workflow.

Materials & Reagents

| Reagent | Description | Purpose |

| MitoB | (3-hydroxybenzyl)triphenylphosphonium bromide boronate | The ROS probe. |

| MitoP | (3-hydroxybenzyl)triphenylphosphonium bromide | The oxidized product standard. |

| Deuterated MitoB (Phenyl-d15) | Internal Standard for MitoB. | |

| Deuterated MitoP (Phenyl-d15) | Internal Standard for MitoP. | |

| Extraction Buffer | 60% Acetonitrile / 0.1% Formic Acid (aq) | Protein precipitation and reaction quenching. |

| Mobile Phase A | 0.1% Formic Acid in Water | LC gradient. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | LC gradient. |

Critical Note on Stability: MitoB is sensitive to oxidation.[3] Store stock solutions in ethanol at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol

Step 1: In Vivo Administration[1][3][8]

-

Prepare a sterile solution of MitoB in saline (typical dose: 25 nmol/g body weight for mice).

-

Administer via tail vein injection (IV) or intraperitoneal (IP) injection.

-

Incubation: Allow 3–6 hours for mitochondrial uptake and reaction.

-

Insight: The reaction is slow; sufficient time is needed to accumulate detectable MitoP.

-

Step 2: Tissue Collection (CRITICAL)

-

Euthanize the animal.[8]

-

Rapidly dissect the target tissue (heart, liver, muscle).

-

Flash Freeze: Immediately clamp tissue with liquid-nitrogen-cooled Wollenberger tongs or drop into liquid nitrogen.

-

Why? You must stop the reaction instantly. Post-mortem ischemia changes mitochondrial pH and ROS levels, causing artifacts.

-

Step 3: Extraction & Spiking[8]

-

Weigh frozen tissue (~20-50 mg).

-

Add Extraction Buffer (e.g., 500 µL).

-

SPIKE IMMEDIATELY: Add a defined amount of Internal Standard Mix (e.g., 10 pmol of

-MitoB and 2 pmol of-

Logic: Spiking before tissue disruption ensures the IS experiences the same extraction losses as the analyte.

-

-

Homogenize tissue (e.g., BeadBeater or rotor-stator) on ice.

-

Centrifuge at 16,000 x g for 10 min at 4°C to pellet proteins.

-

Transfer supernatant to a fresh vial.

-

Filter (0.22 µm PTFE) if necessary, or inject directly.

Step 4: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 50 x 2 mm, 3 µm).

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Ionization: Electrospray Ionization (ESI) Positive Mode.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| MitoB | 397.2 | 183.1 | 45 | 40 |

| 412.2 | 191.1 | 45 | 40 | |

| MitoP | 369.1 | 183.1 | 45 | 35 |

| 384.1 | 191.1 | 45 | 35 |

Note: The product ions m/z 183 and 191 correspond to the phosphonium moiety and its deuterated equivalent, respectively.

Data Analysis & Calculation

Do not rely solely on raw area ratios. You must calculate the absolute molar amounts to determine the final ratio accurately.

A. Standard Curve Generation

Prepare a calibration curve in the extraction matrix (or solvent) containing:

-

Variable concentrations of MitoB and MitoP (e.g., 0.1 pmol to 100 pmol).

-

Fixed concentration of IS (same amount as spiked in samples).

Plot the Area Ratio (

B. Sample Calculation

For each biological sample, calculate the absolute amount (moles) of MitoB and MitoP:

C. The MitoP/MitoB Ratio

The final biological readout is the ratio of the molar amounts:

[8]Interpretation: An increase in this ratio indicates increased mitochondrial

Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| High MitoP Background | Oxidation during extraction. | Ensure Extraction Buffer is acidic (0.1% Formic Acid). The boronate reaction is pH-dependent and is quenched at low pH. Keep samples on ice. |

| Low Signal Intensity | Ion Suppression. | Improve LC separation to elute phospholipids away from analytes. Use a lower flow rate or a longer column. |

| Inconsistent Ratios | Incomplete Homogenization. | Ensure tissue is fully disrupted. Spike IS before any centrifugation steps. |

Workflow Diagram

Caption: Step-by-step experimental workflow ensuring data integrity via early IS spiking.

References

-

Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix.[4][6] Cell Metabolism, 13(3), 340-350.[4][6]

-

Cochemé, H. M., et al. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[2] Nature Protocols, 7(5), 946-958.[1]

-

Logan, A., et al. (2014). Assessing Mitochondrial H2O2 Production in Vivo Using the MitoB/MitoP Ratio. Methods in Enzymology, 547, 161-181.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

sample preparation for MitoB-d15 LC-MS analysis

Application Note: Sample Preparation and LC-MS/MS Analysis of MitoB and MitoP for Mitochondrial Quantification

Abstract & Introduction

Mitochondrial hydrogen peroxide (

MitoB (MitoBoronic acid) is a mitochondria-targeted mass spectrometry probe designed to overcome these limitations.[1] It consists of a triphenylphosphonium (TPP) lipophilic cation moiety, which drives its accumulation several-hundred-fold into the mitochondrial matrix according to the membrane potential (

This protocol details the ratiometric quantification of mitochondrial

Mechanism of Action

Figure 1: Reaction mechanism of MitoB within the mitochondrial matrix.[1][5][6][8][9] The TPP cation drives uptake, and reaction with

Materials and Reagents

Chemical Standards

| Compound | Description | Molecular Weight (Cation) | Role |

| MitoB | [(3-boronophenyl)methyl]triphenylphosphonium | ~397.15 Da | Probe (Precursor) |

| MitoP | [(3-hydroxyphenyl)methyl]triphenylphosphonium | ~369.14 Da | Product (Marker) |

| MitoB-d15 | Deuterated analog (d15 on TPP phenyl rings) | ~412.24 Da | Internal Standard |

| MitoP-d15 | Deuterated analog (d15 on TPP phenyl rings) | ~384.23 Da | Internal Standard |

Reagents

-

LC-MS Grade Acetonitrile (ACN)

-

LC-MS Grade Water [1]

-

Formic Acid (FA) : 98-100% purity.[1]

-

Extraction Solvent: 60% Acetonitrile / 0.1% Formic Acid (aq) OR 95% Acetonitrile / 0.1% Formic Acid (depending on tissue lipid content; 60% is generally preferred for polar extraction from homogenates).[1]

-

Stock Solvents: Ethanol (for MitoB injection stocks), DMSO (for long-term standard storage).[1]

Experimental Workflow

The accuracy of this method relies on the "In-Sample Calibration" provided by the internal standards.

Figure 2: End-to-end workflow for MitoB analysis. Note that Internal Standards (IS) are added BEFORE homogenization.

Detailed Protocol

Phase 1: In Vivo Administration

-

Preparation: Dissolve MitoB in sterile saline (or 0.9% NaCl with <5% Ethanol if solubility is an issue). Typical dose: 25 nmol per mouse (tail vein) or optimized per organism.[1]

-

Time Course: Allow 3–6 hours for mitochondrial uptake and reaction.

-

Harvest: Rapidly dissect tissue (heart, liver, muscle, etc.).[1] IMMEDIATELY flash-freeze in liquid nitrogen. Store at -80°C.

-

Note: MitoP is stable, but rapid freezing prevents ex vivo oxidation.

-

Phase 2: Sample Extraction (The Critical Step)

Principle: TPP compounds are lipophilic cations. They extract well in organic solvents which simultaneously precipitate proteins.

-

Weighing: Weigh ~20–50 mg of frozen tissue into a 1.5 mL Eppendorf tube (keep on dry ice).

-

Spiking Internal Standards (IS):

-

Add Extraction Buffer (60% ACN / 0.1% Formic Acid in water). Volume: 10 µL per mg of tissue (e.g., 500 µL for 50 mg).[1]

-

CRITICAL: Immediately spike the IS Mix into the buffer/tissue mixture.

-

Typical Spike Amount: 100 pmol MitoB-d15 and 20 pmol MitoP-d15 per sample. (Adjust based on expected sensitivity, but keep constant across all samples).

-

-

Homogenization:

-

Homogenize thoroughly (e.g., Qiagen TissueLyser, 30 Hz for 2 mins, or probe sonication).[1]

-

Tip: Ensure the sample does not overheat.

-

-

Incubation: Incubate on ice (or 4°C shaker) for 10–15 minutes to ensure complete extraction of the TPP compounds from the mitochondrial matrix.

-

Clarification:

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a fresh tube.

-

-

Drying:

-

Evaporate the supernatant to dryness using a vacuum concentrator (SpeedVac) at ambient temperature.[1] Avoid high heat to prevent degradation.

-

-

Reconstitution:

-

Resuspend the dried residue in 100–200 µL of 20% ACN / 0.1% Formic Acid .

-

Vortex well (5 min) and centrifuge again (16,000 x g, 5 min) to remove any particulates before transferring to LC vials.

-

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex QTRAP, Thermo Altis).[1] Ionization: Electrospray Ionization (ESI), Positive Mode .[1]

Chromatography Conditions

-

Column: Phenyl-Hexyl columns are recommended for TPP compounds due to pi-pi interactions improving retention and peak shape (e.g., Phenomenex Luna Phenyl-Hexyl, 50 x 2.0 mm, 3 µm).[1] C18 is an acceptable alternative.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 5% B[1]

-

1-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7.1 min: Re-equilibrate at 5% B

-

MRM Transitions (Mass Spectrometry)

Optimize Collision Energy (CE) for your specific instrument.[1] The TPP moiety typically fragments to the triphenylphosphonium cation (

| Analyte | Precursor Ion ( | Product Ion ( | Dwell (ms) | Approx. CE (V) |

| MitoB | 397.2 | 262.1 (TPP cation) | 50 | 30-40 |

| MitoP | 369.2 | 262.1 (TPP cation) | 50 | 30-40 |

| MitoB-d15 | 412.2 | 277.2 (d15-TPP) | 50 | 30-40 |

| MitoP-d15 | 384.2 | 277.2 (d15-TPP) | 50 | 30-40 |

Note: The d15 label is on the phenyl rings, so the TPP fragment shifts from 262 to 277.

Data Analysis & Quantification

The primary readout is the MitoP/MitoB Ratio , which normalizes for differences in mitochondrial uptake and injection efficiency.

References

-

Cochemé, H. M., et al. (2011). "Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix." Cell Metabolism, 13(3), 340-350.[1][4][6]

-

Cochemé, H. M., et al. (2012). "Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila."[1][4][6] Nature Protocols, 7(5), 946-958.[1][4][6]

-

Logan, A., et al. (2014). "Quantifying mitochondrial hydrogen peroxide in vivo using the MitoB probe." Free Radical Biology and Medicine, 75, S13.

-

Cayman Chemical. "MitoB Product Information & Protocol."

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. MitoB - Biochemicals - CAT N°: 17116 [bertin-bioreagent.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Using the MitoB method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MitoB = 98 HPLC 1247025-84-8 [sigmaaldrich.com]

- 10. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 11. Targeting mitochondria with small molecules: the preparation of MitoB and MitoP as exomarkers of mitochondrial hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

optimizing MitoB-d15 concentration for biological samples

Precision Ratiometric Quantification of Mitochondrial : Optimizing MitoB-d15 Internal Standard Concentrations

Executive Summary

Quantifying mitochondrial hydrogen peroxide (

However, the accuracy of this method relies entirely on the MitoB-d15 (and MitoP-d15) internal standards (IS).[2] Improper IS concentration leads to ionization suppression, detector saturation, or poor linearity, rendering the calculated ratio

Scientific Principles & Mechanism[1][2]

The Ratiometric Advantage

Unlike fluorescent probes that depend on dye loading and focal plane intensity, the MitoB method is ratiometric. The absolute amount of probe taken up by the tissue is irrelevant; only the proportion converted to MitoP matters.

The Role of Deuterated Standards (MitoB-d15)

MitoB-d15 is a deuterated isotopologue (15 deuterium atoms on the TPP moiety).[1][2][8] It is chemically identical to MitoB but distinguishable by mass (+15 Da).[2]

-

Correction for Extraction Efficiency: Tissues vary in toughness; homogenization is never 100% consistent. Spiking MitoB-d15 before extraction normalizes these physical losses.[1][2]

-

Correction for Matrix Effects: Biological extracts contain lipids and salts that suppress electrospray ionization (ESI).[1][2] Since MitoB and MitoB-d15 co-elute, they experience the exact same suppression. The ratio of Analyte/IS remains constant even if total signal drops.

Reaction Logic Diagram

Figure 1: The ratiometric conversion of MitoB to MitoP driven by mitochondrial H2O2, normalized by deuterated internal standards.[1][2][3][4][7][9][10]

Optimization Strategy: The "Goldilocks" Zone

The critical error in many protocols is using a fixed amount of IS (e.g., 100 pmol) regardless of the sample mass.

-

Too Low: IS signal is lost in baseline noise; precision drops (High %CV).[1][2]

-

Too High: IS causes "Ion Suppression" of the endogenous MitoB, or saturates the detector, leading to a non-linear response.

Pre-Experiment Range Finding

Before running valuable samples, perform a "Range Finding" extraction on a spare tissue sample injected with MitoB.

-

Extract a representative tissue sample (e.g., 50 mg liver) without IS.[1][2]

-

Analyze by LC-MS/MS to determine the raw Area Counts of endogenous MitoB.

-

Target: The optimal MitoB-d15 spike should yield an Area Count within 0.5x to 2x of the endogenous MitoB Area Count.

Linearity Validation

Construct a calibration curve where the IS concentration is fixed, and the analyte (MitoB) varies. Plot the Response Ratio (Area MitoB / Area MitoB-d15) vs. Concentration.[2]

-

Acceptance Criteria:

and residuals < 15%.

Detailed Protocol

Materials & Reagents[1][2]

-

Probes: MitoB, MitoP, MitoB-d15, MitoP-d15 (Cayman Chemical or equivalent).[2][11]

-

Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Water.[1][2]

-

Stock Solution: Prepare 1 mM stocks of all compounds in Ethanol. Store at -80°C.

Working Standard Preparation (The Spike Mix)

Prepare a "Master Spike Mix" containing both MitoB-d15 and MitoP-d15.[2]

-

Rationale: You must correct for both the substrate (MitoB) and the product (MitoP).[1][2]

-

Typical Ratio: Since conversion is low (<5%), MitoB levels are high and MitoP levels are low.[1][2]

-

Recommended Spike Mix: 10 µM MitoB-d15 + 1 µM MitoP-d15 in Ethanol.[1][2]

Biological Workflow & Extraction[2][7]

Step 1: In Vivo Dosing

-

Inject organism (e.g., Drosophila, Mouse) with MitoB.[1][2][3]

-

Incubate 4–6 hours to allow mitochondrial uptake and reaction.

Step 2: Tissue Collection

-

Dissect tissue rapidly on ice.[2]

-

Flash freeze in liquid nitrogen. Store at -80°C.

Step 3: Homogenization & Spiking (CRITICAL)

-

Add frozen tissue to a homogenization tube.

-

Add Extraction Buffer (60% ACN / 0.1% FA).[2]

-

IMMEDIATELY Add Internal Standard Spike:

Step 4: Protein Precipitation

-

Centrifuge at 16,000 x g for 10 min at 4°C.

-

Optional: Filter through 0.22 µm PTFE filter if cloudy.[2]

Step 5: LC-MS/MS Analysis

-

Inject 2–5 µL onto the column.

LC-MS/MS Parameters

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).[1][2] Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| MitoB | 397.2 | 183.1 | 40 | 35 |

| MitoP | 369.2 | 183.1 | 40 | 35 |

| MitoB-d15 (IS) | 412.2 | 198.1 | 40 | 35 |

| MitoP-d15 (IS) | 384.2 | 198.1 | 40 | 35 |

Table 1: MRM Transitions. Note the +15 Da shift for deuterated standards.

Workflow Diagram

Figure 2: Step-by-step workflow emphasizing the critical spiking stage prior to homogenization.

Data Analysis & Interpretation

The raw area counts must be normalized to the respective internal standard before calculating the ratio.

-

Calculate Normalized Response (

): -

Convert to Molar Ratio (Optional but Recommended): Use the standard curves to convert

into moles ( -

Biological Interpretation: An increase in the Ratio indicates higher cumulative exposure to mitochondrial

over the incubation period.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low IS Signal | Ion suppression from lipids.[1][2] | Dilute sample 1:10 with water before injection.[2] |

| High IS Signal (Saturation) | Spike concentration too high.[2] | Reduce spike amount to 10-20 pmol. |

| Non-Linear Calibration | Detector saturation. | Use a less sensitive MRM transition or dilute samples.[2] |

| MitoB-d15 Degradation | Storage issue. | Store stocks in ethanol at -80°C; avoid repeated freeze-thaw. |

| High Background MitoP | Oxidation during extraction.[2] | Ensure extraction is rapid and on ice; add antioxidants (e.g., BHT) if necessary (though usually not required with ACN extraction).[1][2] |

References

-

Cochemé, H. M., et al. (2011). Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix. Cell Metabolism, 13(3), 340-350.[1][2]

-

Cochemé, H. M., et al. (2012). Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila.[2] Nature Protocols, 7(5), 946-958.[1][2][5]

-

Logan, A., et al. (2014). Assessing mitochondrial H2O2 levels in vivo using the MitoB method.[2] Free Radical Biology and Medicine, 75, S13.[1][2]

-

Cayman Chemical. MitoB-d15 Product Insert & Application Note.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Targeting Mitochondria with Small Molecules: The Preparation of MitoB and MitoP as Exomarkers of Mitochondrial Hydrogen Peroxide | Springer Nature Experiments [experiments.springernature.com]

- 9. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using the mitochondria-targeted ratiometric mass spectrometry probe MitoB to measure H2O2 in living Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 11. Using the MitoB method to assess levels of reactive oxygen species in ecological studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

MitoB-d15 extraction from frozen tissue samples

MitoB-d15 Extraction and Quantification of Mitochondrial : A Ratiometric LC-MS/MS Protocol

Core Directive & Scientific Rationale

This guide details the extraction and quantification of the mitochondria-targeted probe MitoB and its oxidized product MitoP from frozen tissue samples. The protocol utilizes MitoB-d15 (and MitoP-d15) as deuterated internal standards to ensure rigorous quantification of mitochondrial hydrogen peroxide (

The Mechanistic Logic

MitoB [(3-hydroxybenzyl)triphenylphosphonium boronic acid] accumulates in the mitochondrial matrix driven by the membrane potential (

-

The Readout: The ratio of MitoP / MitoB serves as the index of mitochondrial

concentration.[1][2][3][4][5][6][7] -

The Challenge: Absolute signal intensity in Mass Spectrometry (MS) is volatile due to matrix effects (ion suppression/enhancement) and variable extraction efficiencies.

-

The Solution (MitoB-d15): By spiking the tissue homogenate with deuterated isotopologues (MitoB-d15 and MitoP-d15) prior to extraction, every step of loss or signal variation is mathematically corrected. The d15-label is located on the triphenylphosphonium (TPP) moiety, ensuring the physicochemical properties (solubility, retention time) mimic the analyte perfectly while remaining mass-resolvable (+15 Da).

Critical Control Points (The "Why" Behind the Steps)

| Control Point | Risk Factor | Scientific Mitigation |

| Ex Vivo Oxidation | MitoB can artificially oxidize to MitoP during homogenization, creating false positives. | Temperature & Speed: Keep samples on dry ice/liquid |

| Light Sensitivity | TPP compounds can degrade or isomerize under intense light. | Amber Tubes: Perform extraction in low light or use amber microcentrifuge tubes. |

| Matrix Effects | Tissue lipids/proteins suppress ionization in LC-MS. | MitoB-d15 Spike: The internal standard elutes at the exact same time as the analyte, experiencing the exact same suppression, allowing for perfect normalization. |

| Thawing Artifacts | Thawing tissue allows cytosolic ROS to interact with mitochondrial MitoB. | Snap-Homogenization: Do not thaw tissue pellets. Add frozen tissue directly to cold extraction buffer and homogenize immediately. |

Materials & Reagents

Reagents

-

MitoB and MitoP (Standards for calibration curves).[2][3][7]

-

MitoB-d15 and MitoP-d15 (Internal Standards).[5][7][8]

-

Source: Typically Cayman Chemical or Avanti Polar Lipids.

-

-

Acetonitrile (ACN): LC-MS Grade.

-

Formic Acid (FA): LC-MS Grade.

-

Water: Milli-Q / LC-MS Grade.

-

Homogenization Beads: Stainless steel or Zirconium oxide (if using bead beater).

Equipment

-

LC-MS/MS System: Triple Quadrupole (e.g., Agilent 6460, Sciex QTRAP, Waters Xevo).

-

Homogenizer: Bead mill (e.g., TissueLyser) or probe sonicator.

-

Centrifuge: Refrigerated (

), capable of

Detailed Protocol

Phase A: Preparation of Extraction Buffer

Ideally prepared fresh or stored at

-

Base Solvent: Prepare 60% Acetonitrile / 0.1% Formic Acid (aq) .

-

Mix 60 mL ACN, 40 mL Water, 100

L Formic Acid.

-

-

Internal Standard Spike (The "Spiked Buffer"):

-

Add MitoB-d15 and MitoP-d15 to the Base Solvent.

-

Target Concentration: Final concentration of 100 nM for both d15-standards in the extraction buffer.

-

Note: Adjust this concentration based on the expected abundance of MitoB in your tissue (aim for 1:1 to 1:10 ratio of IS:Analyte).

-

Phase B: Tissue Extraction

Work on ice.[9] Pre-chill all tubes and centrifuge rotors.

-

Weighing: Weigh frozen tissue aliquots (approx. 10–20 mg ) rapidly. Keep tissue frozen (e.g., on a bed of dry ice).

-

Homogenization:

-

Place the frozen tissue piece into a pre-chilled tube containing 500

L of Spiked Extraction Buffer . -

Crucial: Do not let the tissue thaw before it hits the solvent.

-

Method A (Bead Mill): Add a steel bead and shake at 30–50 Hz for 2–4 mins at

. -

Method B (Probe): Sonicate/homogenize in short bursts (on ice) to prevent heating.

-

-

Lysis Completion: